8H-Purin-8-one, 2-chloro-7,9-dihydro-

Description

Context within Heterocyclic Organic Chemistry and Purine (B94841) Analogues

Heterocyclic organic chemistry is a vast field that explores compounds containing rings with at least one atom other than carbon. Purines, which consist of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, are among the most ubiquitous and biologically important heterocycles. benthamdirect.com Purine analogues are synthetic compounds that mimic the structure of naturally occurring purines like adenine and guanine. wikipedia.org This mimicry allows them to interact with biological systems, often by interfering with metabolic pathways, making them a cornerstone in the development of therapeutic agents. taylorandfrancis.com

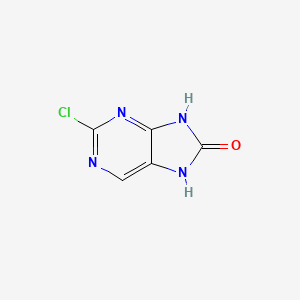

The subject of this article, 8H-Purin-8-one, 2-chloro-7,9-dihydro-, is a specific type of purine analogue. Its core structure is also known as 2-chlorohypoxanthine. The presence of a chlorine atom at the 2-position and an oxygen atom at the 8-position (in its tautomeric form) are key features that influence its chemical reactivity and potential biological activity. These functional groups provide handles for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Historical Trajectory of Purine Derivatives in Chemical and Biological Research

The history of purine chemistry is rich and dates back to the late 19th century with the pioneering work of Emil Fischer, who first synthesized purine itself in 1898 from uric acid. wikipedia.org The initial exploration of purine derivatives was largely academic, focusing on understanding their structure and chemical properties.

The mid-20th century marked a pivotal shift towards the biological and medicinal applications of purine analogues. The discovery of the therapeutic potential of compounds like 6-mercaptopurine and thioguanine in cancer treatment revolutionized the field. nih.gov These early successes spurred intensive research into the synthesis and biological evaluation of a vast number of purine derivatives. Over the decades, this has led to the development of antiviral, anticancer, and immunosuppressive drugs. nih.govnih.gov The continuous effort to create new purine analogues with improved efficacy and selectivity underscores the enduring importance of this class of compounds in medicinal chemistry. mdpi.com

Overview of the 8H-Purin-8-one, 2-chloro-7,9-dihydro- Core Structure's Significance in Academic Inquiry

The 8H-Purin-8-one, 2-chloro-7,9-dihydro- core structure serves as a versatile building block in academic research, primarily due to its potential for chemical diversification and its relevance to the broader field of 8-oxopurine chemistry. 8-Oxopurines, such as 8-oxoguanine and 8-oxoadenine, are significant as they are formed in DNA as a result of oxidative stress and can have mutagenic effects. nih.govnih.govresearchgate.netmdpi.com The study of synthetic 8-oxopurine analogues, therefore, provides valuable insights into these biological processes.

The chloro-substituent at the 2-position of the purine ring is a key feature that makes this compound particularly interesting for synthetic chemists. This halogen atom can be readily displaced by a variety of nucleophiles, enabling the introduction of different functional groups and the creation of novel derivatives. This chemical reactivity allows researchers to systematically modify the structure and investigate the structure-activity relationships of the resulting compounds. The exploration of derivatives of this core structure contributes to the fundamental understanding of purine chemistry and can lead to the discovery of new molecules with interesting biological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7,9-dihydropurin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H2,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGKXHDSMKIXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)Cl)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418145 | |

| Record name | NSC63450 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20190-11-8 | |

| Record name | NSC63450 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC63450 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8h Purin 8 One, 2 Chloro 7,9 Dihydro Derivatives

Strategic Approaches to the Purinone Core Formation

The construction of the bicyclic purinone system is a foundational step in the synthesis of its derivatives. This process typically involves the sequential or convergent assembly of the pyrimidine (B1678525) and imidazole (B134444) rings.

Cyclization Reactions for the Imidazole Ring Construction

The formation of the imidazole portion of the purine (B94841) ring is a critical step in the de novo synthesis pathway. microbenotes.com This often involves building upon a pre-existing, appropriately substituted pyrimidine precursor. A common strategy is the cyclization of 4,5-diaminopyrimidine (B145471) derivatives with a one-carbon synthon.

However, an alternative and powerful approach involves the construction of the purine system from imidazole precursors. mdpi.comresearchgate.net This method starts with a substituted imidazole, which is then used as a scaffold to build the pyrimidine ring. For instance, 4-aminoimidazole (B130580) derivatives can be generated in situ and subsequently cyclized with various electrophiles to form the fused purine system. thieme-connect.de The reaction of 5-aminoimidazole-4-carbonitriles with reagents like formic acid, urea, or guanidine (B92328) carbonate can lead to the direct formation of the purin-8-one core in a single step. researchgate.net The mechanism often involves the conjugate addition of an imidazole nitrogen to a double bond followed by cyclization. thieme-connect.de These cyclization reactions, catalyzed by various agents including copper, silver, or gold salts, can efficiently activate substrates like alkynes for nucleophilic addition by nitrogen compounds, leading to the formation of the imidazole ring which is then elaborated into the purine core. chim.it

Key features of these cyclization strategies are summarized below:

| Starting Material | Reagent/Condition | Product Type | Reference |

| 4,5-Diaminopyrimidine | One-carbon synthons (e.g., formic acid) | Purine Core | microbenotes.com |

| 5-Aminoimidazole-4-carbonitrile | Formic acid, Urea, Guanidine carbonate | 8,9-disubstituted-purin-6-ones | researchgate.net |

| Propargyl amidines | Gold catalysts | 2-Fluoroalkyl imidazole derivatives | chim.it |

| Heterocyclic enamines | Various electrophiles | Fused heterocycles (including purines) | thieme-connect.de |

Reductive Amination for Key Intermediates

Reductive amination serves as a vital tool for the synthesis of key intermediates required for building the purinone scaffold. wikipedia.org This reaction facilitates the mono-alkylation of amines, a crucial transformation in preparing substituted aniline (B41778) derivatives of purines or their precursors. rsc.orgresearchgate.net The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

This methodology is particularly useful for introducing diversity into the purine precursors. For example, reductive amination of functionalized aldehydes with aniline derivatives of purine-like heterocycles can be achieved using various reducing agents, including sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. wikipedia.orgrsc.org Modern flow chemistry techniques, such as using an H-cube reactor, have been shown to overcome some drawbacks of traditional batch protocols by avoiding the handling of hazardous metal hydrides and reducing reaction times. rsc.orgresearchgate.net

Table 2: Reductive Amination Conditions for Purine Precursors

| Amine Substrate | Aldehyde Substrate | Reducing Agent/System | Product | Reference |

|---|---|---|---|---|

| Aniline derivatives of adenine | Functionalized aldehydes | H-cube reactor (H₂, Pd/C) | N-alkylated arylpurines | rsc.org |

| Primary amines | Carbonyl compounds | Sodium borohydride | Secondary amines | wikipedia.org |

Functionalization and Derivatization at Specific Ring Positions (C-2, N-7, N-9)

Once the 2-chloro-7,9-dihydro-8H-purin-8-one core is assembled, its derivatization is key to modulating its properties. The chlorine atom at the C-2 position is a versatile handle for introducing a wide array of substituents, while the nitrogen atoms at the N-7 and N-9 positions are common sites for alkylation.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Chlorine Displacement

The chlorine atom at the C-2 position of the purine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-withdrawing nature of the purine ring system, which activates the C-2 position for attack by nucleophiles. youtube.commasterorganicchemistry.com The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as an intermediate. masterorganicchemistry.comresearchgate.net

A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chloride, leading to the formation of C-2 substituted purinone derivatives. nih.gov For instance, the reaction of 2-chloropurines with various amines can introduce new nitrogen-containing substituents at this position. youtube.com The reactivity in SNAr reactions is influenced by the electron-withdrawing strength of substituents on the aromatic ring. researchgate.net

Cross-Coupling Methodologies (e.g., Chan-Lam Cross-Coupling, Buchwald-Hartwig Amination)

When direct SNAr reactions are sluggish or fail, modern cross-coupling methodologies provide powerful alternatives for C-2 functionalization. nih.gov

Chan-Lam Cross-Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, coupling aryl boronic acids with N-H or O-H containing compounds. organic-chemistry.orgwikipedia.org It is particularly valuable for synthesizing aryl amines and aryl ethers under mild conditions, often at room temperature and open to the air. wikipedia.orgyoutube.com In the context of 2-chloro-8H-purin-8-one derivatives, the Chan-Lam coupling has been successfully employed to introduce various aromatic substituents at the C-2 position by reacting the corresponding amino-purinone (after converting the C-2 chlorine) with aryl boronic acids. nih.govresearchgate.net The reaction is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the final product. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of C-N bonds, linking amines with aryl halides. wikipedia.orgorganic-chemistry.org It has broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. jk-sci.com This method has been utilized for the synthesis of 2,7,9-trisubstituted 8-oxopurines, where an amino group is coupled with the C-2 chloro position. nih.gov The choice of phosphine (B1218219) ligands is critical for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. jk-sci.comlibretexts.org

Table 3: Comparison of Cross-Coupling Methodologies for C-2 Functionalization

| Feature | Chan-Lam Cross-Coupling | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (e.g., Cu(OAc)₂) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Coupling Partner | Boronic acids, stannanes, siloxanes | Primary/secondary amines |

| Bond Formed | C-N, C-O, C-S | C-N |

| Typical Conditions | Room temperature, aerobic | Elevated temperature, inert atmosphere |

| Advantages | Mild conditions, air-tolerant | Broad substrate scope, high yields |

| Reference | organic-chemistry.org, wikipedia.org | wikipedia.org, organic-chemistry.org |

N-Alkylation and Related Alkylation Reactions for Nitrogen Atom Functionalization

Functionalization of the nitrogen atoms at the N-7 and N-9 positions of the purine ring is a common strategy for creating diverse derivatives. Direct alkylation of the purine anion with alkyl halides is a frequently used method. ub.edu However, a significant challenge in the alkylation of purines is controlling the regioselectivity, as the reaction can occur at either the N-7 or N-9 position, often yielding a mixture of isomers. ub.edunih.gov

Generally, the N-9 alkylated product is the thermodynamically more stable and often the major isomer. ub.edu The regioselectivity can be influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, and the solvent. ub.eduresearchgate.net For instance, using more reactive alkyl halides can favor the formation of the N-9 alkylpurine. ub.edu Specific methodologies have been developed to achieve regioselective alkylation. For example, N-7 regioselective introduction of tert-alkyl groups can be achieved through the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl₄ as a catalyst. nih.gov Conversely, introducing bulky heteroaryl groups at the C-6 position can sterically shield the N-7 position, leading to exclusive N-9 alkylation. researchgate.net

Table 4: Conditions for N-Alkylation of Purine Derivatives

| Purine Substrate | Alkylating Agent | Base/Catalyst | Solvent | Major Product | Reference |

|---|---|---|---|---|---|

| 6-Chloropurine | Methyl iodide | DBU | Acetonitrile | Mixture of N-7 and N-9 | ub.edu |

| 6-Chloropurine | Benzyl bromide | Tetrabutylammonium (B224687) hydroxide (B78521) | Dichloromethane | N-9 | ub.edu |

| 6-Substituted purines | tert-Alkyl halide | SnCl₄ (on silylated purine) | ACN | N-7 | nih.gov |

Process Optimization and Scalable Synthesis Techniques for Purinone Analogues

The efficient synthesis of 8H-Purin-8-one, 2-chloro-7,9-dihydro- and its analogues is crucial for advancing research into their potential applications. Process optimization focuses on improving reaction yields, simplifying purification methods, and developing scalable procedures suitable for larger-scale production.

Multigram-Scale Synthetic Improvements

While detailed multigram-scale syntheses for 8H-Purin-8-one, 2-chloro-7,9-dihydro- are not extensively documented in publicly available literature, established laboratory-scale methods provide a foundation for potential scale-up. One reported synthesis for a closely related analogue, 2-chloro-7-methyl-7,9-dihydro-8H-purin-8-one, resulted in a 52% yield, producing 56 mg of the product as a white solid mdpi.com.

The optimization for larger-scale synthesis would involve addressing challenges such as temperature control, reagent addition rates, and efficient product isolation from larger volumes. Techniques like crystallization are often preferred over chromatographic purification on a larger scale to improve efficiency and reduce solvent waste.

A general synthetic pathway often involves the cyclization of substituted imidazole or pyrimidine precursors. The scalability of such processes depends on the availability and cost of starting materials, the robustness of the chemical transformations, and the ease of purification of intermediates and the final product.

Integration of Green and Sustainable Chemistry Principles

Modern synthetic chemistry increasingly incorporates principles of green and sustainable chemistry to minimize environmental impact. For the synthesis of purinone analogues, several strategies align with these principles.

One significant advancement is the use of microwave-assisted synthesis, often in environmentally benign solvents like water. rsc.org Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. The synthesis of C6-cyclo secondary amine substituted purine analogues has been successfully achieved in neat water under microwave promotion, offering a rapid, efficient, and convenient method. rsc.org

Furthermore, the development of solvent-free reaction conditions is a key aspect of green chemistry. researchgate.net By eliminating the need for volatile organic solvents, these methods reduce waste and potential environmental contamination. Such approaches, combined with microwave irradiation, satisfy major requirements of atom economy and sustainable chemistry in the synthesis of purine derivatives. researchgate.net

Table 1: Green Chemistry Approaches in Purinone Analogue Synthesis

| Principle | Application in Purinone Synthesis | Benefits |

|---|---|---|

| Alternative Solvents | Use of neat water as a reaction medium rsc.org | Reduces reliance on volatile organic solvents, environmentally benign. |

| Energy Efficiency | Microwave-assisted synthesis rsc.orgresearchgate.net | Rapid reaction times, often higher yields, reduced energy consumption. |

| Waste Reduction | Solvent-free reaction conditions researchgate.net | Minimizes solvent waste, improves atom economy. |

Regioselective Synthesis Strategies

Controlling the position of substituents on the purine ring, known as regioselectivity, is a critical challenge in the synthesis of specific derivatives. The purine core has multiple reactive sites, and directing a chemical modification to a specific nitrogen or carbon atom requires carefully designed strategies.

A notable strategy for achieving regioselectivity is the direct C-H cyanation of purines. A method has been developed for the direct, transition-metal-free cyanation that predominantly occurs on the electron-rich imidazole motif, yielding 8-cyanated purine derivatives in moderate to excellent yields. nih.gov This process involves a sequential activation with triflic anhydride, nucleophilic cyanation, and subsequent elimination. nih.gov The regioselectivity can be influenced by existing substituents; for instance, an electron-donating group at the C6 position can switch the cyanation site from the C8 to the C2 position. nih.gov

Catalysis also plays a vital role in controlling regioselectivity. Palladium-catalyzed cross-coupling reactions of di-substituted purines, such as 6,8-dichloropurine, can proceed regioselectively to modify one position while leaving the other intact. researchgate.net The choice of catalyst and reaction conditions is crucial in determining which position reacts. For example, a Pd-catalyzed reaction with phenylboronic acid might favor substitution at C6, while an Fe-catalyzed reaction with a Grignard reagent could favor substitution at C8. researchgate.net

Alkylation reactions, particularly at the nitrogen atoms (N7 vs. N9), present another regioselective challenge. The formation of the N7-alkylated product is often more difficult to achieve and may require specific substrates and reagents, such as using Grignard reagents or Lewis acids like TiCl₄ or SnCl₄. researchgate.net

Table 2: Examples of Regioselective Reactions on the Purine Core

| Reaction Type | Target Position(s) | Method | Outcome |

|---|---|---|---|

| C-H Cyanation | C8 | Sequential activation, nucleophilic cyanation, elimination nih.gov | Direct introduction of a cyano group at the C8 position. |

| C-H Cyanation | C2 | Use of a C6-directing group nih.gov | Switches regioselectivity from C8 to C2. |

| Cross-Coupling | C6 or C8 | Pd-catalyzed or Fe-catalyzed reactions on dihalopurines researchgate.net | Selective substitution at either the C6 or C8 position. |

Chemical Transformations and Reactivity of the 8h Purin 8 One, 2 Chloro 7,9 Dihydro Scaffold

Electrophilic and Nucleophilic Reactivity of the Purinone Ring System

The chemical behavior of the 8H-Purin-8-one, 2-chloro-7,9-dihydro- ring system is dictated by the distribution of electron density across its bicyclic structure. The purinone core possesses both electrophilic and nucleophilic centers, allowing for a diverse range of chemical transformations.

Electrophilic Centers: The carbon atoms within the pyrimidine (B1678525) portion of the purine (B94841) ring are generally electron-deficient, making them susceptible to attack by nucleophiles. This electrophilicity is enhanced by the presence of electron-withdrawing groups. In the 8H-Purin-8-one, 2-chloro-7,9-dihydro- scaffold, the C2 and C8 carbons are notable electrophilic sites.

C2 Carbon: The chlorine atom at the C2 position is a good leaving group, making this carbon a prime target for nucleophilic aromatic substitution (SNAr) reactions.

C8 Carbon: The carbonyl group at C8 polarizes the C=O bond, rendering the C8 carbon electrophilic and susceptible to attack by various nucleophiles.

Nucleophilic Centers: The nitrogen atoms of the purine ring are the primary nucleophilic centers due to the presence of lone pairs of electrons.

Ring Nitrogens (N7, N9): The N7 and N9 atoms in the imidazole (B134444) ring are the most common sites for alkylation and other electrophilic substitution reactions. Their relative nucleophilicity can be influenced by steric hindrance and the electronic nature of substituents on the purine core.

Oxo Group (O8): The oxygen of the carbonyl group at C8 also has lone pairs and can act as a nucleophile or a hydrogen bond acceptor, particularly in the formation of metal complexes.

The dual reactivity of the purinone scaffold allows for its functionalization with a wide array of chemical moieties, enabling the synthesis of diverse compound libraries for biological screening. nih.govmasterorganicchemistry.com

Specificity and Regioselectivity in Functionalization Reactions

Functionalization of the purine scaffold is often complicated by the presence of multiple reactive sites. Achieving specificity and regioselectivity—the control over which site reacts—is a key challenge in the synthesis of purinone derivatives.

Alkylation reactions, for instance, can potentially occur at the N7 or N9 positions. The outcome of these reactions is highly dependent on factors such as the nature of the alkylating agent, the base used, the solvent, and the presence of substituents on the purine ring. ub.edu Studies on related 2-chloropurine analogs have shown that while N-benzylation can occur on the imidazole ring, the specific position (N7 vs. N9) can be directed by reaction conditions. researchgate.netresearchgate.net For example, using microwave irradiation in conjunction with specific bases like tetrabutylammonium (B224687) hydroxide (B78521) has been shown to improve regioselectivity for the N9 position, minimizing the formation of the N7 isomer and other secondary products. ub.edu

Research on 2,7,9-trisubstituted 8-oxopurines has demonstrated that substituents at the N7 and N9 positions can be selectively introduced to modulate biological activity. mdpi.comresearchgate.netnih.gov The introduction of an isopropyl group at the N7 position, for instance, was found to significantly increase selectivity for FLT3 kinase, highlighting the importance of precise regiochemical control in drug design. mdpi.comnih.gov This control is typically achieved through multi-step synthetic sequences involving protecting groups and carefully chosen reaction conditions to direct functionalization to the desired position.

Derivatization and Conjugation Strategies

A prominent strategy to enhance the efficacy of anticancer agents is to target the mitochondria of cancer cells. These organelles have a significantly higher membrane potential than normal cells. The triphenylphosphonium (TPP) cation, a lipophilic cation, can exploit this high membrane potential to accumulate within the mitochondria. nih.gov By conjugating a therapeutic molecule to TPP, the drug can be selectively delivered to and concentrated within the mitochondria of cancer cells, thereby increasing its potency and reducing off-target effects. nih.govewha.ac.krmdpi.comnih.gov

In a study involving a close analog, 2-amino-6-chloro-7,9-dihydro-8H-purin-8-one, which acts as an inhibitor of the mitochondrial protein TRAP1, conjugation with a TPP moiety was explored to optimize anticancer activity. researchgate.netnih.gov A derivative, (6-(2-amino-9-(4-bromo-2-fluorobenzyl)-6-chloro-8-oxo-8,9-dihydro-7H-purin-7-yl)hexyl)triphenylphosphornium, demonstrated potent antiproliferative activity across multiple cancer cell lines, with IC₅₀ values in the low micromolar to nanomolar range. researchgate.netnih.gov This highlights the power of TPP conjugation to significantly boost the therapeutic potential of purinone-based inhibitors. researchgate.net

Table 1: Antiproliferative Activity of a TPP-Conjugated Purinone Analog (Compound 6a)

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| PC3 (Prostate) | 0.30 |

| DU145 (Prostate) | 0.42 |

| A549 (Lung) | 1.11 |

| HCT116 (Colon) | 1.58 |

| MCF7 (Breast) | 3.24 |

| PANC-1 (Pancreatic) | 0.98 |

| U-87 MG (Glioblastoma) | 0.59 |

Data extracted from a study on a structurally related TPP-conjugated purinone derivative. researchgate.netnih.gov

The nitrogen and oxygen atoms within the 8H-Purin-8-one scaffold are excellent donor atoms for coordinating with metal ions, forming stable metal complexes. libretexts.orgyoutube.com This area of coordination chemistry is significant because metal complexes often exhibit unique biological activities and physicochemical properties compared to the parent organic ligand. mdpi.com

The purinone ligand can coordinate to a metal center in several ways, acting as a monodentate or a polydentate ligand. Potential coordination sites include the N7 and N9 atoms of the imidazole ring, the N1 or N3 atoms of the pyrimidine ring, and the exocyclic oxygen atom at C8. The specific coordination mode depends on the metal ion, its oxidation state, the other ligands present, and the reaction conditions. nih.gov

While direct studies on metal complexes of 8H-Purin-8-one, 2-chloro-7,9-dihydro- are not extensively documented in readily available literature, research on related purine and uracil (B121893) derivatives provides strong precedent. mdpi.com For example, platinum(II) complexes derived from purine nucleobases have been synthesized and studied for their photophysical properties. nih.gov Transition metal oxo complexes, where an oxo ligand (O²⁻) is bound to the metal, are also a well-established class of compounds with diverse reactivity. wikipedia.org The C8-oxo group on the purinone scaffold could potentially participate in the formation of such structures or influence the electronic properties of the resulting metal complex. The development of metal complexes with purinone ligands represents a promising avenue for creating novel therapeutic agents with unique mechanisms of action.

Advanced Spectroscopic and Structural Elucidation of 8h Purin 8 One, 2 Chloro 7,9 Dihydro Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 8H-Purin-8-one, 2-chloro-7,9-dihydro-. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H-NMR) and carbon (¹³C-NMR) signals, the precise arrangement of atoms within the purine (B94841) scaffold and its substituents can be determined.

For instance, in the characterization of 2-chloro-7-methyl-7,9-dihydro-8H-purin-8-one, a closely related derivative, ¹H-NMR spectroscopy provides distinct signals that correspond to the protons in the molecule. The methyl group attached to the nitrogen at position 7 would typically appear as a singlet in a specific region of the spectrum. Protons on the purine ring system would also exhibit characteristic chemical shifts, influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

Table 1: Representative ¹H-NMR Spectral Data for a 2-chloro-7,9-dihydro-8H-purin-8-one Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.5 - 4.0 | Singlet |

| C-H (Purine Ring) | 7.5 - 8.5 | Singlet |

Note: The data presented is illustrative and based on typical chemical shifts for similar purine structures. Precise values can vary based on the solvent and specific substituents.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, LC-MS, UPLC-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of 8H-Purin-8-one, 2-chloro-7,9-dihydro- derivatives. Techniques such as Electrospray Ionization (ESI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly valuable for analyzing these compounds.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the confirmation of its molecular formula. For 2-chloro-7,9-dihydro-8H-purin-8-one (C₅H₃ClN₄O), the expected exact mass would be approximately 170.00 g/mol . Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal the structural connectivity of the molecule by breaking it into smaller, charged fragments. The fragmentation pattern is characteristic of the compound and can be used to confirm the identity of the purine core and its substituents.

Table 2: Mass Spectrometry Data for 2-chloro-7,9-dihydro-8H-purin-8-one

| Parameter | Value |

| Molecular Formula | C₅H₃ClN₄O |

| Molecular Weight | 170.56 g/mol |

| Exact Mass | 170.0000 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For derivatives of 8H-Purin-8-one, 2-chloro-7,9-dihydro-, IR spectroscopy can confirm the presence of key structural features such as N-H bonds, C=O (carbonyl) groups, and the aromatic purine ring system.

The IR spectrum of such a compound would be expected to show characteristic absorption bands. The N-H stretching vibrations typically appear in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the purin-8-one moiety would give a strong absorption band, typically in the range of 1650-1750 cm⁻¹. The C-Cl stretching vibration would be observed at lower wavenumbers, generally in the 600-800 cm⁻¹ region. Vibrations associated with the purine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region.

Table 3: Typical Infrared Absorption Bands for 2-chloro-7,9-dihydro-8H-purin-8-one Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C=O Stretch | 1650 - 1750 |

| C=C and C=N Stretch (Ring) | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The purine ring system of 8H-Purin-8-one, 2-chloro-7,9-dihydro- and its derivatives contains conjugated double bonds, which give rise to characteristic UV-Vis absorption spectra. The wavelength of maximum absorption (λmax) is influenced by the specific substitution pattern on the purine ring.

The electronic transitions are typically of the π → π* and n → π* type. The position and intensity of the absorption bands can be affected by the solvent polarity and the pH of the solution, which can alter the ionization state of the molecule. For purine derivatives, multiple absorption bands are often observed in the UV region.

Table 4: Illustrative UV-Vis Absorption Data for a 2-chloropurine Derivative

| Transition Type | Wavelength of Maximum Absorption (λmax, nm) |

| π → π | ~250 - 280 |

| n → π | ~300 - 340 |

X-ray Crystallography for Solid-State Structure Determination and Binding Mode Analysis

This technique also reveals the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. In the context of medicinal chemistry, if the purine derivative is co-crystallized with a biological target (e.g., an enzyme), X-ray crystallography can elucidate the specific binding mode and interactions within the active site.

Other Advanced Spectroscopic and Analytical Methods (e.g., Cyclic Voltammetry, Thermogravimetric Analysis)

Beyond the primary spectroscopic techniques, other analytical methods provide further insights into the properties of 2-chloro-7,9-dihydro-8H-purin-8-one derivatives.

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For purine derivatives, CV can determine the oxidation and reduction potentials, providing information about their electronic character and their potential to participate in electron transfer reactions.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA can be used to determine the thermal stability of purine derivatives and to study their decomposition pathways. A typical TGA experiment would show the temperature at which the compound begins to decompose and the percentage of mass loss at different stages.

Table 5: Overview of Other Advanced Analytical Methods

| Technique | Information Obtained |

| Cyclic Voltammetry | Oxidation and reduction potentials, redox stability. |

| Thermogravimetric Analysis | Thermal stability, decomposition temperature. |

These advanced analytical methods, in conjunction with the primary spectroscopic techniques, provide a comprehensive understanding of the chemical and physical properties of 8H-Purin-8-one, 2-chloro-7,9-dihydro- and its derivatives.

Computational Chemistry and Theoretical Investigations of 8h Purin 8 One, 2 Chloro 7,9 Dihydro Analogues

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the dynamic visualization and analysis of molecular systems. These techniques are used to explore the conformational landscape, stability, and interaction patterns of purine (B94841) analogues.

Table 1: Hypothetical RMSD Values for 8H-Purin-8-one, 2-chloro-7,9-dihydro- Analogues from a 100 ns MD Simulation

| Analogue (Substitution at R) | Average RMSD (Å) | Interpretation of Stability |

|---|---|---|

| -H (Parent Compound) | 1.8 | High Stability |

| -CH3 | 2.1 | Moderate Stability |

| -NH2 | 1.7 | High Stability (potential for extra H-bonding) |

| -Phenyl | 3.5 | Lower Stability (due to flexible side chain) |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for predicting the binding mode and affinity of purine analogues to biological targets like kinases or other enzymes. Docking algorithms explore various possible binding poses of the ligand within the active site of the protein and use a scoring function to estimate the strength of the interaction, often expressed in kcal/mol. researchgate.net These studies can identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. researchgate.net The goal is to find the most stable ligand-receptor complex, which provides a hypothesis for how the molecule exerts its biological effect. researchgate.net

Table 2: Predicted Binding Affinities and Key Interactions for Purine Analogues with a Hypothetical Kinase Target

| Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|

| Analogue A | -9.5 | LEU83, GLU91, VAL120 | 3 |

| Analogue B | -8.7 | LEU83, ALA145 | 2 |

| Analogue C | -10.2 | LEU83, GLU91, LYS93, VAL120 | 4 |

| Analogue D | -7.9 | LEU83 | 1 |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to establish a connection between the chemical structure of a compound and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical model that relates the chemical properties of a series of compounds to their biological activities. nih.gov For a series of 8H-Purin-8-one, 2-chloro-7,9-dihydro- analogues, a QSAR model would be developed by first compiling their measured biological activities (e.g., IC50 values) and then calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). nih.gov Statistical methods are then used to generate an equation that predicts the activity based on these descriptors. nih.govnih.gov A robust QSAR model, validated by high correlation coefficients (r²), can be used to predict the activity of newly designed, unsynthesized compounds. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. A pharmacophore model for a series of active purine analogues can serve as a 3D query to screen large compound libraries for new potential hits with a similar interaction profile. nih.govmdpi.com

Table 3: Common Pharmacophoric Features for Purine-Based Kinase Inhibitors

| Pharmacophoric Feature | Description | Example Location on Purine Core |

|---|---|---|

| Hydrogen Bond Donor | An atom with an attached hydrogen that can be donated. | N7-H or N9-H |

| Hydrogen Bond Acceptor | An electronegative atom that can accept a hydrogen bond. | N1, N3, C8=O |

| Aromatic Ring | A planar, cyclic, conjugated system. | The purine ring system itself. |

| Hydrophobic Group | A nonpolar group that avoids water. | Substituents at the C2 or C6 positions. |

Theoretical Calculations of Electronic Structures and Photophysical Properties

Theoretical calculations, particularly those based on quantum mechanics like Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. These methods can compute various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability, whereas a small gap suggests the molecule is more reactive. These calculations help in understanding the intrinsic properties of the purine analogues and can be correlated with their observed chemical behavior and reactivity.

Table 4: Calculated Electronic Properties for Hypothetical Purine Analogues

| Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication |

|---|---|---|---|---|

| Analogue 1 | -6.5 | -1.5 | 5.0 | High Stability |

| Analogue 2 (Electron-donating group) | -6.1 | -1.4 | 4.7 | Increased Reactivity |

| Analogue 3 (Electron-withdrawing group) | -6.9 | -1.8 | 5.1 | Enhanced Stability |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The biological function of purine analogues is often dictated by their ability to form specific non-covalent interactions with their target macromolecules. Hydrogen bonds are particularly critical. Computational methods are employed to analyze the network of hydrogen bonds and other intermolecular interactions between the ligand and its receptor. mdpi.com Studies on related purine systems have demonstrated that specific nitrogen atoms in the purine ring act as key interaction points. nih.gov For 8H-Purin-8-one, 2-chloro-7,9-dihydro-, the carbonyl oxygen at position 8 and the various nitrogen atoms in the purine rings are primary sites for forming hydrogen bonds. Identifying these interaction networks is essential for understanding the basis of molecular recognition and for designing derivatives with improved binding affinity and specificity.

Table 5: Potential Hydrogen Bonding Sites on the 8H-Purin-8-one, 2-chloro-7,9-dihydro- Scaffold

| Atom/Group | Potential Role |

|---|---|

| N1 | Hydrogen Bond Acceptor |

| N3 | Hydrogen Bond Acceptor |

| N7-H | Hydrogen Bond Donor |

| C8=O | Hydrogen Bond Acceptor |

| N9-H | Hydrogen Bond Donor |

In silico Methods for Pharmacokinetic Property Prediction (e.g., ADMET studies for solubility and permeability)

In modern drug discovery, it is crucial to assess the pharmacokinetic properties of a compound early in the process. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to computationally predict these properties. For analogues of 8H-Purin-8-one, 2-chloro-7,9-dihydro-, these models can forecast key parameters like aqueous solubility, permeability across biological membranes (like the blood-brain barrier), and potential for metabolic breakdown. A widely used guideline for predicting oral bioavailability is Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Predicting these properties helps to prioritize compounds that are more likely to have favorable drug-like characteristics, reducing the risk of failure in later stages of development. nih.gov

Table 6: Predicted ADMET Properties for a Set of Purine Analogues

| Analogue | Molecular Weight (g/mol) | logP | Aqueous Solubility (logS) | Blood-Brain Barrier Permeability | Lipinski's Rule of 5 Violations |

|---|---|---|---|---|---|

| Analogue X | 310.5 | 2.5 | -3.0 | High | 0 |

| Analogue Y | 450.2 | 3.8 | -4.5 | Medium | 0 |

| Analogue Z | 525.7 | 5.5 | -5.8 | Low | 2 |

Mechanistic and Preclinical Biological Research on 8h Purin 8 One, 2 Chloro 7,9 Dihydro Analogues

Enzyme and Protein Kinase Inhibition Studies

DNA-Dependent Protein Kinase (DNA-PK) Inhibition Mechanisms

DNA-Dependent Protein Kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs). iu.edunih.gov The inhibition of DNA-PK is a promising therapeutic strategy, particularly for enhancing the efficacy of radiation and certain chemotherapies that induce DSBs in cancer cells. nih.gov

Research into purin-8-one analogues has led to the development of potent and selective DNA-PK inhibitors. One notable example is AZD7648, a 7,9-dihydro-8H-purin-8-one derivative. nih.gov This compound was identified through screening for DNA-PK catalytic subunit (DNA-PKcs) inhibitors that exhibited good selectivity against structurally related PI3K-related protein kinases. nih.gov The mechanism of action for many DNA-PK inhibitors involves binding to the ATP-binding site of the DNA-PKcs, which prevents the autophosphorylation required for its activation and subsequent repair of DNA breaks. nih.govnih.gov While some inhibitors function by blocking the interaction between the Ku70/80 heterodimer and DNA, preventing the recruitment of DNA-PKcs, the purin-8-one class primarily targets the kinase domain itself. iu.edunih.gov Optimization of the purin-8-one scaffold has focused on improving selectivity and pharmacokinetic properties, leading to compounds like AZD7648 that show minimal off-target activity against lipid kinases such as PI3Kα/γ. nih.gov

Janus Kinase (JAK) Family Inhibition (e.g., JAK3) and Specificity

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the cell nucleus, regulating immune responses and hematopoiesis. Inhibition of JAKs is a validated therapeutic approach for autoimmune diseases and certain cancers.

The purine (B94841) scaffold, including 8H-purin-8-one analogues, has been identified as a competent hinge-binding motif for JAK family members. In silico and in vitro studies have shown that these compounds can be well-accommodated in the lipophilic groove of JAK1-3. Specific derivatives, such as MK118 and MK196, have demonstrated the ability to inhibit the release of pro-inflammatory proteins by targeting JAK1-3 activation. These compounds establish key interactions with catalytic amino acids within the active site of the kinases.

Furthermore, derivatives of 2-amino-7,9-dihydro-8H-purin-8-one have been investigated as potential inhibitors of JAKs. The pyrrolopyrimidine base, often used in selective JAK3 inhibitors, binds to the same region as the natural purine of ATP, highlighting the suitability of the purine-8-one core for this target. Tofacitinib, a known JAK inhibitor, primarily targets JAK3, underscoring the therapeutic potential of selective inhibition within this family for treating conditions like rheumatoid arthritis.

FMS-like Tyrosine Kinase 3 (FLT3-ITD) Inhibition in Leukemia Models

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. This has made FLT3 a key therapeutic target.

Significant research has focused on designing 2,7,9-trisubstituted 8-oxopurines as potent FLT3 inhibitors. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that substituents at the N7 and N9 positions of the purine ring can modulate activity and selectivity. nih.gov For instance, the introduction of an isopropyl group at the N7 position was found to substantially increase selectivity for FLT3 kinase over other kinases like CDK4. nih.gov

One highly potent compound, 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one (compound 15a), demonstrated nanomolar inhibition of FLT3 autophosphorylation in MV4-11 AML cells, which are dependent on constitutively active FLT3-ITD. nih.govnih.gov Mechanistically, this inhibition leads to the suppression of downstream signaling pathways critical for leukemia cell survival and proliferation, such as STAT5 and ERK1/2. nih.govnih.gov The antiproliferative effects of these compounds are often potent in FLT3-ITD positive cell lines while showing significantly less activity in cell lines not dependent on FLT3 signaling. nih.gov

Heat Shock Protein 90 (Hsp90) and TRAP1 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in stabilizing a wide range of "client" proteins, many of which are oncoproteins essential for cancer cell survival. Hsp90 has several paralogs, including the mitochondrial-specific Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1). Targeting these chaperones is a viable anticancer strategy.

The purine scaffold has been successfully utilized to design Hsp90 inhibitors. To specifically target the mitochondrial paralog, TRAP1, researchers have coupled purine-based Hsp90 inhibitors with mitochondrial-targeting moieties like triphenylphosphonium (TPP). This strategy enhances the accumulation of the inhibitor within the mitochondria, leading to increased potency against TRAP1.

Furthermore, SAR studies on purine-8-one and pyrrolo[2,3-d]pyrimidine derivatives have led to the identification of compounds that are highly selective for TRAP1 over its cytosolic paralog, Hsp90α, and the endoplasmic reticulum paralog, Grp94. This selectivity is crucial because pan-Hsp90 inhibition can lead to off-target effects, whereas TRAP1-selective inhibition can induce apoptosis in cancer cells by disrupting mitochondrial homeostasis. For example, compound 6f, a purine-8-one derivative, showed a 78-fold selectivity for TRAP1 over Hsp90α. This selectivity is achieved by exploiting subtle structural differences in the ATP-binding pocket, such as interacting with an Asn171 residue present in TRAP1.

Dual-Specificity Protein Kinase (TTK) Inhibition

Dual-specificity protein kinase TTK (also known as Mps1) is a key regulator of the spindle assembly checkpoint (SAC), a critical process that ensures accurate chromosome segregation during mitosis. Overexpression of TTK is common in various cancers, making it an attractive target for anticancer drug development.

Purine-based analogues have been optimized as potent inhibitors of TTK. Starting from lead compounds, medicinal chemistry efforts have focused on improving biochemical activity, selectivity, and pharmacokinetic properties. The 2,7,9-trisubstituted 8-oxopurine, compound 15a, which was developed as a potent FLT3 inhibitor, was also found to potently inhibit TTK, demonstrating the potential for dual-target inhibition with this scaffold. nih.gov In kinase selectivity profiling, compound 15a showed a residual TTK activity of less than 10% when assayed at a 1 µM concentration, indicating strong inhibition. This dual activity could be beneficial in certain cancer contexts where both signaling pathways are active.

Selectivity Profiling against Related Kinases (e.g., PI3Kα/γ lipid kinases)

When developing kinase inhibitors, selectivity is a paramount concern to minimize off-target effects and associated toxicities. The phosphoinositide 3-kinase (PI3K) family, particularly isoforms PI3Kα and PI3Kγ, are closely related to the PI3K-like kinase (PIKK) family, which includes DNA-PK. Therefore, ensuring selectivity against these lipid kinases is a common goal in the development of inhibitors for PIKK family members.

During the development of the purin-8-one DNA-PK inhibitor AZD7648, a key objective was to achieve high selectivity over PI3Kα and PI3Kγ. The final compound demonstrated only weak activity against these lipid kinases, highlighting the success of the optimization campaign. nih.gov

Similarly, broad kinase selectivity profiling is essential for characterizing new inhibitors. The FLT3 inhibitor, compound 15a, was screened against a panel of kinases to assess its specificity. nih.govresearchgate.net At a concentration of 1 µM, it potently inhibited not only FLT3 and TTK but also other kinases such as Src, Lyn, and Abl, with residual activities of ≤10%. nih.gov However, it showed much lower activity against a range of other kinases, indicating a degree of selectivity. Specific data on its activity against PI3Kα/γ was not highlighted in these initial profiles, but the general screening demonstrates the importance of evaluating off-target activities across the kinome.

Modulation of Cellular Signaling Pathways and Processes

Analogues of 8H-Purin-8-one, 2-chloro-7,9-dihydro- have been shown to exert significant effects on various cellular signaling pathways and processes that are fundamental to cell fate and function. These effects are often contingent on the specific structural characteristics of the analogue and the genetic background of the target cells.

DNA Damage Response (DDR) Pathway Interactions

The integrity of the genome is constantly challenged by endogenous and exogenous agents, necessitating a robust DNA Damage Response (DDR) pathway to detect and repair DNA lesions. Several purine analogues have been found to interact with and modulate this pathway.

Research into chloro-purine analogues, such as 8-chloro-adenosine, has demonstrated their ability to induce DNA double-strand breaks (DSBs), a severe form of DNA damage. The presence of DSBs triggers the activation of the DDR cascade, which is orchestrated by sensor proteins such as ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases. Upon sensing DNA damage, these kinases phosphorylate a multitude of downstream targets, including the histone variant H2AX, which becomes phosphorylated at serine 139 to form γH2AX. This phosphorylation event serves as a scaffold to recruit DNA repair proteins to the site of damage.

Furthermore, the activation of ATM and ATR leads to the phosphorylation and activation of checkpoint kinases CHK1 and CHK2. These kinases, in turn, phosphorylate and stabilize the tumor suppressor protein p53. Activated p53 can then induce the transcription of genes involved in cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. The ability of chloro-purine analogues to induce DNA damage and thereby activate this critical signaling network underscores a key mechanism by which they can exert cytotoxic effects on cancer cells.

Cell Cycle Regulation and Cell Viability Assays (e.g., colony-forming assay)

A crucial consequence of activating the DDR pathway is the arrest of the cell cycle, preventing the propagation of damaged DNA to daughter cells. Purine analogues have been shown to induce cell cycle arrest, often at the G2/M transition, thereby inhibiting mitotic entry. The effectiveness of these compounds can be influenced by the status of the p53 tumor suppressor gene, with some analogues showing increased efficacy in p53-deficient cells.

The impact of purine analogues on long-term cell survival and proliferative capacity is frequently assessed using colony-forming assays. This in vitro assay determines the ability of a single cell to undergo sufficient divisions to form a colony of at least 50 cells. It is a stringent measure of cytotoxicity, as it assesses not just immediate cell death but also the loss of reproductive integrity.

Studies on the chloro-purine analogue 2-chlorodeoxyadenosine have utilized the human tumor colony-forming assay to evaluate its antitumor activity. The results demonstrate a dose-dependent reduction in the survival of tumor colony-forming units, indicating the cytotoxic potential of this class of compounds.

| Cell Treatment | Exposure Time | Concentration (µg/mL) | Tumor Colony Forming Unit Survival (%) |

| 2-chlorodeoxyadenosine | 1 hour pulse | 1.0 | 92 |

| 2-chlorodeoxyadenosine | 1 hour pulse | 10.0 | 77 |

| 2-chlorodeoxyadenosine | Continuous | 1.0 | 89 |

| 2-chlorodeoxyadenosine | Continuous | 10.0 | 69 |

This table presents the in vitro response of human tumor cells to 2-chlorodeoxyadenosine as measured by a colony-forming assay. The data shows the percentage of surviving tumor colony-forming units after treatment.

Impact on Protein Phosphorylation and Downstream Signaling (e.g., STAT5, ERK1/2)

The biological activity of purine analogues extends to the modulation of key protein phosphorylation events and their downstream signaling cascades. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the extracellular signal-regulated kinase (ERK) pathways are critical for regulating cellular processes such as proliferation, differentiation, and survival.

Research on the purine analogue fludarabine (B1672870) has revealed crosstalk between the STAT1 and ERK1/2 signaling pathways in trophoblastic cells. The study demonstrated that while cytokines like LIF and OSM induce the phosphorylation of both STAT1 and ERK1/2, the inhibition of STAT1 expression using fludarabine led to an increase in ERK phosphorylation. Conversely, silencing STAT1 with siRNA resulted in a decrease in ERK1/2 phosphorylation. These findings suggest that purine analogues can differentially modulate the activity of these interconnected signaling pathways, which could have significant implications for their therapeutic effects.

Immunomodulatory Activities

In addition to their effects on intracellular signaling pathways, certain analogues of 8H-Purin-8-one, 2-chloro-7,9-dihydro- have been identified as potent modulators of the innate immune system.

Toll-like Receptor (TLR) Agonism (e.g., TLR7, TLR8)

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. TLR7 and TLR8 are endosomally located receptors that recognize single-stranded RNA, leading to the activation of immune cells.

Structure-activity relationship studies on a series of 8-oxoadenine analogues, which share the core purinone structure with 8H-Purin-8-one, have demonstrated their ability to act as agonists for both TLR7 and TLR8. nih.gov The potency and selectivity of these compounds for TLR7 versus TLR8 can be modulated by substitutions at the N9 and C2 positions of the purine ring. nih.gov For instance, the length of an alkyl linker at the N9 position has been shown to be a key determinant of TLR7/8 activity and selectivity. nih.gov

| Compound | Linker Length (n) | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) |

| Analogue 1 | 2 | >10 | 0.18 |

| Analogue 2 | 3 | 1.2 | 0.04 |

| Analogue 3 | 4 | 0.15 | 0.03 |

| Analogue 4 | 5 | 0.04 | 0.04 |

This table illustrates the effect of varying the alkyl linker length at the N9 position of 8-oxoadenine analogues on their potency as agonists for human TLR7 and TLR8. EC50 values represent the concentration required for 50% of maximal activation.

Induction of Specific Cytokines (e.g., IFNα, TNFα)

The activation of TLR7 and TLR8 by their respective agonists leads to distinct downstream signaling cascades, culminating in the production of different sets of cytokines. TLR7 activation, predominantly in plasmacytoid dendritic cells, results in the robust production of type I interferons, particularly IFNα, which play a critical role in antiviral immunity. nih.gov In contrast, TLR8 activation, primarily in myeloid dendritic cells, monocytes, and macrophages, leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-12 (B1171171) (IL-12). nih.gov

The differential cytokine profiles induced by TLR7 and TLR8 agonists have significant functional consequences. TLR7-selective agonists are more effective at inducing IFN-regulated chemokines, while TLR8-selective agonists are more potent inducers of pro-inflammatory cytokines and chemokines. nih.gov The ability of 8-oxoadenine analogues to selectively or dually target TLR7 and TLR8 allows for the fine-tuning of the immune response, which is a desirable feature in the development of vaccine adjuvants and immunotherapies.

| Agonist Type | Primary Target Cell | Key Cytokine Induced |

| TLR7-selective | Plasmacytoid Dendritic Cells | IFNα |

| TLR8-selective | Myeloid Dendritic Cells, Monocytes | TNFα, IL-12 |

This table summarizes the differential cytokine induction profiles of selective TLR7 and TLR8 agonists, highlighting their distinct immunomodulatory effects.

In Vitro and In Vivo Preclinical Efficacy Models

The preclinical assessment of 8H-Purin-8-one, 2-chloro-7,9-dihydro- analogues involves a multi-faceted approach, utilizing a combination of cell-based assays and in vivo models to elucidate their therapeutic potential.

Cell-Based Assays for Target Engagement and Phenotypic Effects

Cell-based assays are fundamental in the initial screening and characterization of 8H-Purin-8-one, 2-chloro-7,9-dihydro- analogues. These assays provide critical insights into the compounds' ability to interact with their intended molecular targets and elicit desired cellular responses. A significant focus of this research has been on the development of inhibitors for enzymes such as ubiquitin-specific protease 1 (USP1), which is implicated in DNA damage repair pathways and is a target in cancer therapy. For instance, an analogue, 9-(4-Bromobenzyl)-2-chloro-7,9-dihydro-8H-purin-8-one, has been synthesized and investigated for its potential as a USP1 inhibitor. nih.gov

The phenotypic effects of these analogues are often evaluated through their anti-proliferative activity against a panel of human cancer cell lines. While specific data for direct analogues of 8H-Purin-8-one, 2-chloro-7,9-dihydro- is emerging, related chloro-substituted heterocyclic compounds have demonstrated significant cytotoxic effects. For example, certain 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones have shown potent growth inhibition against various cancer cell lines, with GI50 values in the micromolar and even submicromolar range. nih.gov One of the most active compounds in this series exhibited GI50 concentrations of less than 0.01–0.02 μM against specific leukemia, colon cancer, CNS cancer, and melanoma cell lines. nih.gov These studies often reveal a structure-activity relationship, where the nature and position of substituents on the heterocyclic core significantly influence the anticancer cytotoxicity. nih.gov

| Compound Class | Cancer Cell Lines | Activity Metric | Observed Values |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | GI50 | < 0.01–0.02 µM |

| Chloroquine (for comparison) | Oral Squamous Cell Carcinoma (SCC25) | IC50 (48h) | 29.95 µM |

| Chloroquine (for comparison) | Oral Squamous Cell Carcinoma (CAL27) | IC50 (48h) | 17.27 µM |

This table presents data on related chloro-substituted heterocyclic compounds to illustrate the methodologies used in evaluating the phenotypic effects of such chemical classes.

In Vivo Efficacy Assessment in Xenograft Models

Following promising in vitro results, lead compounds are typically advanced to in vivo efficacy studies, often utilizing xenograft models. These models, where human tumor cells are implanted into immunocompromised mice, provide a more complex biological system to assess a compound's antitumor activity. The primary endpoint in such studies is often the inhibition of tumor growth.

While specific in vivo data for 8H-Purin-8-one, 2-chloro-7,9-dihydro- analogues is not extensively published in publicly available literature, the general methodology for evaluating related compounds involves treating tumor-bearing animals with the test agent and monitoring tumor volume over time compared to a vehicle-treated control group. For instance, studies on other novel antitumor agents, such as certain 2-chloroethylnitrosourea derivatives, have demonstrated significant tumor growth retardation in solid tumor models like Sarcoma-180 and Ehrlich's carcinoma. researchgate.net The evaluation of patient-derived tumor xenografts (PDTX) is also becoming an increasingly important tool in oncology drug development, as these models may better recapitulate the genetic and phenotypic heterogeneity of human cancers. nih.gov

In Vitro Metabolic Stability and Permeability Studies (e.g., Human Microsome, Caco-2 Assays)

The pharmacokinetic properties of a drug candidate are critical for its potential success. In vitro assays are employed early in the drug discovery process to predict the metabolic stability and permeability of compounds. Human liver microsome assays are commonly used to assess metabolic stability by measuring the rate at which a compound is metabolized by cytochrome P450 enzymes. Compounds with high clearance in these assays may have short half-lives in vivo. For example, studies on synthetic cathinones have categorized compounds as having low, intermediate, or high clearance based on their half-life in human liver microsome incubations. frontiersin.org

Improving metabolic stability is a common goal in medicinal chemistry. For other classes of compounds, such as adamantane (B196018) derivatives, medicinal chemistry efforts have focused on identifying modifications that reduce metabolic clearance while maintaining potent biological activity. nih.gov

| Assay Type | Parameter Measured | Significance |

| Human Liver Microsome Assay | Half-life (t1/2), Intrinsic Clearance | Predicts metabolic stability and in vivo clearance rate. |

| Caco-2 Permeability Assay | Apparent Permeability Coefficient (Papp) | Predicts intestinal absorption and oral bioavailability. |

This table outlines the standard in vitro assays used to assess the pharmacokinetic properties of drug candidates.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Modifications on Biological Activity and Selectivity

The strategic modification of substituents on the purin-8-one core is a key approach in medicinal chemistry to fine-tune the pharmacological profile of a compound. The following sections delve into the specific effects of alterations at various positions of the purine (B94841) ring.

Stereochemical Considerations and Regioisomeric Effects

The alkylation of the purine scaffold can result in the formation of two primary regioisomers, with the substituent at either the N-7 or the N-9 position. Generally, the N-9 isomer is the thermodynamically more stable and predominant product in alkylation reactions. nih.govacs.org However, the N-7 isomer can also be formed and may exhibit a distinct biological profile. nih.gov The differentiation between N-7 and N-9 isomers can be reliably achieved using NMR spectroscopy, particularly by comparing the chemical shifts of the C5 and C8 carbons. acs.org For N-7 substituted purines, the difference between these chemical shifts is significantly larger than for the corresponding N-9 isomers. acs.org

The introduction of chiral centers, either in substituents on the purine ring or on side chains, can have a profound impact on biological activity and selectivity. Enantiomers of a chiral drug can interact differently with their biological targets due to the stereospecific nature of binding pockets in proteins. nih.govnih.gov This differential interaction can lead to one enantiomer being significantly more active or having a different biological effect than the other. nih.gov For instance, in the case of a PI3Kδ inhibitor containing a purine moiety, the introduction of a methyl group at the methylene (B1212753) hinge connecting the purine to a quinazolinone core had a critical effect on inhibitory activity, demonstrating that modulating the conformational space significantly impacts binding. nih.gov While the specific atropisomers of the parent compound were equally active, this highlights the sensitivity of the binding pocket to stereochemical changes. nih.gov

The regioselective synthesis of either the N-7 or N-9 isomer is a critical aspect of developing purine-based inhibitors. While direct alkylation often yields a mixture of isomers, various synthetic strategies have been developed to favor one over the other. nih.govresearchgate.net For example, the use of bulky substituents at the C-6 position can sterically hinder the N-7 position, thereby favoring N-9 alkylation. mdpi.com Conversely, specific reaction conditions and catalysts can be employed to achieve regioselective N-7 alkylation. nih.gov The biological evaluation of pure regioisomers is essential for a clear understanding of the structure-activity relationship.

Influence of Substituents at N-7 and N-9 Positions on Kinase Activity

The substituents at the N-7 and N-9 positions of the purin-8-one ring play a crucial role in modulating both the potency and selectivity of kinase inhibitors. Research into 2,7,9-trisubstituted 8-oxopurines has demonstrated that these positions can be systematically modified to tune the activity against different kinases, such as cyclin-dependent kinase 4 (CDK4) and FMS-like tyrosine kinase 3 (FLT3). nih.gov

A study systematically explored the impact of varying cycloalkyl groups at the N-9 position and introducing different alkyl groups at the N-7 position. It was observed that increasing the size of the cycloalkyl moiety at the N-9 position from cyclopentyl to cycloheptyl resulted in a slight improvement in inhibitory potency against a panel of kinases. nih.gov

The introduction of a substituent at the N-7 position was found to be critical for kinase inhibitory activity, as compounds lacking a substituent at this position were inactive. nih.gov A methyl group at N-7 conferred potent kinase inhibition. However, a significant discovery was that replacing the N-7 methyl group with a bulkier isopropyl group dramatically shifted the selectivity profile of the compounds. This substitution substantially increased the selectivity towards FLT3 kinase over CDKs. nih.gov This led to the identification of compounds with potent and selective FLT3 inhibition, a key target in acute myeloid leukemia. nih.gov

The following tables summarize the structure-activity relationship data for a series of 2,7,9-trisubstituted purin-8-ones, illustrating the impact of N-7 and N-9 substituents on kinase inhibition.

| Compound | N-9 Substituent (R9) | FLT3 IC50 (nM) | CDK4 IC50 (nM) |

|---|---|---|---|

| 14d | Cyclopentyl | 140 | 50 |

| 14e | Cyclohexyl | 120 | 40 |

| 14h | Cycloheptyl | 90 | 30 |

| Compound | N-7 Substituent (R7) | N-9 Substituent (R9) | FLT3 IC50 (nM) | CDK4 IC50 (nM) | Selectivity (CDK4/FLT3) |

|---|---|---|---|---|---|

| 14d | Methyl | Cyclopentyl | 140 | 50 | 0.36 |

| 15a | Isopropyl | Cyclopentyl | 30 | >1000 | >33 |

| 14h | Methyl | Cycloheptyl | 90 | 30 | 0.33 |

| 15d | Isopropyl | Cycloheptyl | 70 | >1000 | >14 |

Data in tables are derived from the findings reported in the study by Havlíček et al. nih.gov

Role of Functional Groups at C-2 Position in Modulating Efficacy

The C-2 position of the purin-8-one scaffold provides another critical point for modification to enhance efficacy and modulate the pharmacological properties of the molecule. While the parent compound is 2-chloro-7,9-dihydro-8H-purin-8-one, the chloro group serves as a versatile handle for introducing a variety of substituents via nucleophilic aromatic substitution.

In the development of selective FLT3 inhibitors, a 2-((4-(piperazin-1-yl)phenyl)amino) moiety was utilized. nih.gov This large, functionalized group is crucial for achieving high-affinity binding to the target kinase. The piperazine (B1678402) group, being basic, can be protonated at physiological pH, allowing for the formation of ionic interactions with acidic residues in the ATP-binding pocket of the kinase. Furthermore, the phenylamino (B1219803) linker provides a rigid scaffold that correctly positions the piperazine moiety for optimal interactions. This type of extended substituent at the C-2 position is a common feature in many kinase inhibitors, as it can access deeper regions of the ATP binding site and form additional hydrogen bonds and van der Waals interactions, thereby increasing both potency and selectivity.

Ligand Efficiency and Optimization Strategies for Improved Potency and Selectivity

Ligand efficiency (LE) is a key metric used in drug discovery to assess the quality of a compound by relating its binding affinity to its size (typically measured by the number of non-hydrogen atoms). It helps in the selection of promising lead compounds and guides their optimization. A high LE value indicates that a compound achieves a good binding affinity with a relatively small number of atoms, which is often a desirable characteristic for a drug candidate as it leaves room for further optimization without becoming excessively large or lipophilic.

Optimization strategies for purin-8-one derivatives often involve a multi-parameter approach aimed at improving not only potency and selectivity but also pharmacokinetic properties. One strategy involves the introduction of basic groups to the scaffold to increase the volume of distribution, which can lead to a longer half-life. However, this must be balanced against potential liabilities, such as increased hERG activity.

Rational Design Principles for Selective Target Engagement

The rational design of selective kinase inhibitors based on the 2-chloro-7,9-dihydro-8H-purin-8-one scaffold relies on exploiting the structural differences between the ATP-binding sites of different kinases. Although the ATP-binding pocket is highly conserved across the kinome, subtle differences in its size, shape, and amino acid composition can be exploited to achieve selectivity.

One key principle is to design substituents that can form specific interactions with non-conserved residues in the target kinase. For example, the increased selectivity for FLT3 over CDK4 observed with the introduction of a bulky isopropyl group at the N-7 position suggests that this group may be interacting with a region of the FLT3 ATP-binding site that is not present or is sterically hindered in CDK4. nih.gov This "selectivity pocket" can be targeted to design inhibitors that preferentially bind to the desired kinase.

Another rational design strategy involves modulating the conformational flexibility of the inhibitor. By introducing rigid linkers or bulky groups, the conformational freedom of the molecule can be restricted, pre-organizing it for binding to the target and potentially reducing its affinity for off-target kinases. The development of 2,7,9-trisubstituted purin-8-ones as FLT3 inhibitors is a clear example of this principle, where the systematic variation of substituents at the N-7 and N-9 positions allowed for the fine-tuning of selectivity. nih.gov This iterative process of design, synthesis, and biological testing, guided by an understanding of the structure-activity relationship, is fundamental to the development of potent and selective kinase inhibitors.

Future Directions and Advanced Research Perspectives for 8h Purin 8 One, 2 Chloro 7,9 Dihydro Analogues

Design and Synthesis of Novel Multi-Targeting Agents for Complex Biological Pathways

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of diseases, which often involve multiple biological pathways. The development of multi-targeting agents, capable of modulating several key proteins or pathways simultaneously, presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. rsc.org Analogues of 8H-Purin-8-one, 2-chloro-7,9-dihydro- are well-suited for this approach due to the versatility of the purine (B94841) scaffold, which allows for chemical modifications at various positions.

The design of such multi-targeting agents often involves a molecular hybridization approach, where pharmacophores from different bioactive molecules are integrated into a single chemical entity. For instance, structural elements of a known kinase inhibitor could be combined with a moiety that targets a component of a different signaling pathway implicated in the same disease. The synthesis of 2,7,9-trisubstituted 8-oxopurines has been explored as a strategy to develop dual inhibitors targeting multiple kinases, such as FLT3 and CDK4, which are relevant in certain cancers. nih.govnih.gov

Key strategies in the design and synthesis of multi-targeting 8H-Purin-8-one, 2-chloro-7,9-dihydro- analogues include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the N7, N9, and C2 positions of the purine ring can be performed to optimize the binding affinity and selectivity for multiple targets. For example, substituting the N7 and N9 positions can modulate the activity between different kinases. nih.gov

Computational Modeling: Molecular docking and dynamics simulations can be employed to predict the binding modes and affinities of designed analogues to their respective targets, guiding the synthetic efforts.

Synthetic Methodologies: Efficient synthetic routes are crucial for generating a library of diverse analogues for biological evaluation. Methodologies like reductive amination and Chan-Lam cross-coupling reactions have been utilized in the synthesis of substituted purin-8-ones. mdpi.comresearchgate.net

| Design Strategy | Rationale | Example Target Combination |